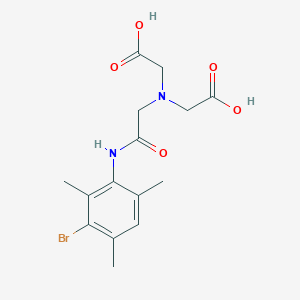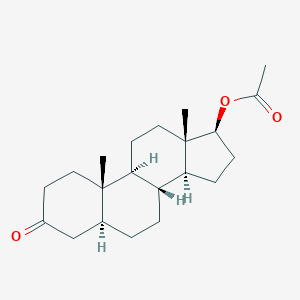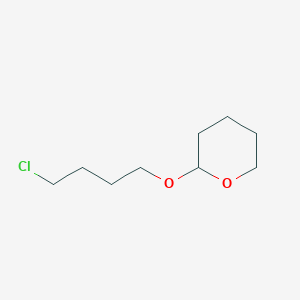
Mebrofenin
Overview
Description
Mebrofenin is a radiopharmaceutical agent that is used in hepatobiliary imaging. It is a derivative of iminodiacetic acid and is commonly used in nuclear medicine for diagnostic purposes. Mebrofenin is an effective diagnostic tool that helps in the detection of various liver and bile duct disorders.
Scientific Research Applications
Hepatobiliary Imaging Agent
Mebrofenin, specifically Technetium-99m Mebrofenin (Choletec), is a synthetic radiotracer crucial for non-invasive evaluation of hepatobiliary function . It’s a complex formed by the radioactive component Technetium-99m and Mebrofenin, a derivative of the iminodiacetic acid (IDA) family, serving as the chelating agent .
Evaluation of Liver Function
The rapid hepatic uptake of Tc-99m Mebrofenin makes it useful for assessing liver function and blood flow . It provides valuable information on various hepatic conditions, including cirrhosis and hepatic tumors .
Investigation of Gallbladder Diseases
Tc-99m Mebrofenin is used in hepatobiliary scintigraphy, also known as a hepatobiliary iminodiacetic acid (HIDA) scan . This scan investigates gallbladder diseases such as cholecystitis and bile leaks .
Diagnosis of Acute Cholecystitis
In cases of suspected acute cholecystitis, a HIDA scan with Tc-99m Mebrofenin is highly sensitive and specific . If the gallbladder is not visualized within 4 hours of radiotracer administration, and the bile ducts and small intestine are seen, it suggests cystic duct obstruction, consistent with acute cholecystitis .
Identification of Biliary Obstruction and Leaks
The agent can also identify biliary obstructions and leaks . Obstructions lead to delayed transit or non-visualization of specific biliary structures, while leaks result in abnormal radiotracer accumulation outside the biliary tree .
Probe for Hepatic MRP2 Activity
The multidrug resistance-associated protein 2 (MRP2) mediates the biliary excretion of drugs and metabolites . [99mTc]mebrofenin may be employed as a probe for hepatic MRP2 activity because its biliary excretion is predominantly mediated by this transporter .
Mechanism of Action
Target of Action
Mebrofenin, also known as Technetium Tc-99m mebrofenin, is a diagnostic radiopharmaceutical agent . Its primary targets are the Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) . These transporters are responsible for the hepatic uptake of Mebrofenin .
Mode of Action
Mebrofenin is taken up into hepatocytes through the action of OATP1B1 and OATP1B3 transporters . Instead, it is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray .
Biochemical Pathways
Mebrofenin is involved in the hepatobiliary transport process . After being taken up by hepatocytes, it is promptly secreted into the bile . This process is mediated by efflux transporters, specifically the multidrug resistance-associated proteins (MRPs) . The MRPs mediate the canalicular (liver-to-bile) and sinusoidal (liver-to-blood) excretion of Mebrofenin .
Pharmacokinetics
Following intravenous injection, visualization in the liver could be detected by 5 minutes and maximum liver uptake occurred at 11 minutes post-injection . The pharmacokinetics of Mebrofenin is characterized by high hepatic uptake and fast biliary excretion, resulting in improved hepatic imaging .
Result of Action
The result of Mebrofenin’s action is the generation of a gamma ray, which can be detected using a gamma camera . This allows for single photon emission computer tomography (SPECT) imaging of the liver or gallbladder . The molecular and cellular effects of Mebrofenin’s action primarily involve its interaction with hepatocyte transporters, leading to its uptake and subsequent excretion .
Action Environment
The action of Mebrofenin can be influenced by various environmental factors. For instance, hepatocyte transporter function can be altered in several pathophysiological situations and can be modulated by certain drugs . This can potentially impact the pharmacokinetics and drug-induced liver injury . Therefore, understanding these factors is crucial for the accurate interpretation of Mebrofenin scintigraphy data .
properties
IUPAC Name |
2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPZZZZLAQGTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046891 | |
| Record name | Mebrofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mebrofenin | |
CAS RN |
78266-06-5 | |
| Record name | Mebrofenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78266-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebrofenin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078266065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebrofenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15779 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebrofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mebrofenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBROFENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PV0B6ED98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)